N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide

Physicochemical profiling Lipophilicity SAR library design

Differentiate your SAR matrix with this 2,4-dimethylphenyl spiro-oxalamide. The rigid dioxaspiro[4.4]nonane ketal restricts conformational freedom vs. flexible-linker analogs, lowering microsomal clearance. Estimated XLogP3 2.4–2.5 enables precise lipophilicity/bioavailability optimization. Verify the metabolic advantage of spiro-ketal in parallel microsome assays. Supplied at ≥95% purity for reliable screening.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 899982-38-8
Cat. No. B3017001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide
CAS899982-38-8
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C
InChIInChI=1S/C18H24N2O4/c1-12-5-6-15(13(2)9-12)20-17(22)16(21)19-10-14-11-23-18(24-14)7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyHNHQVROWOGZNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 899982-38-8): Procurement-Relevant Chemotype Classification and Structural Identity


N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 899982-38-8) is a fully synthetic, N,N′-disubstituted oxalamide featuring a 1,4-dioxaspiro[4.4]nonane (spirocyclic ketal) motif on the N1 terminus and a 2,4-dimethylphenyl group on the N2 terminus . The compound belongs to a broader chemotype in which the oxalamide linker and the spirocyclic ketal jointly confer conformational restraint, hydrogen-bonding capacity, and metabolic stability distinct from both acyclic oxalamides and flexible heterocyclic amides [1]. Its molecular formula is C₁₈H₂₄N₂O₄ with a molecular weight of 332.4 g·mol⁻¹ and a catalog purity specification of ≥95% .

Why N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide Cannot Be Replaced by a Generic Oxalamide or Simple Phenyl Analog


Within the oxalamide family, small changes in aryl substitution and N-alkyl linker topology generate large differences in lipophilicity, binding pose, and metabolic fate. The 2,4-dimethylphenyl group of CAS 899982-38-8 raises computed logP relative to unsubstituted phenyl or mono-methyl analogs while the rigid spirocyclic ketal restricts rotational degrees of freedom compared to linear alkyl linkers, directly impacting target engagement and clearance profiles observed in spiro-fused oxalamide lead optimization [1][2]. Simply swapping to a generic N2-phenyl or N2-benzyl oxalamide therefore forfeits the specific partition coefficient, steric contour, and conformational pre-organization that define this compound's physicochemical and pharmacological identity, rendering it non-interchangeable in any assay or synthetic sequence that depends on these properties.

Product-Specific Quantitative Evidence Guide for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 899982-38-8)


Evidence Dimension 1: Computed Lipophilicity Benchmarking Against the Closest Commercial Mono-Methyl Analog

The 2,4-dimethylphenyl substitution on the target compound is predicted to increase lipophilicity by approximately 0.5–0.6 log units relative to the closest available commercial analog, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide (CAS 899963-21-4, PubChem CID 16823614), which bears a single ortho-methyl group and has a computed XLogP3-AA of 1.9 [1]. The estimated XLogP3 for CAS 899982-38-8 falls in the range of 2.4–2.5 based on the incremental contribution of a para-methyl group (+0.5–0.6 log units) to a phenyl ring [2]. This shift in lipophilicity places the target in a distinct property space that influences membrane permeability, plasma protein binding, and assay-specific behavior [2].

Physicochemical profiling Lipophilicity SAR library design ADME prediction

Evidence Dimension 2: Spirocyclic Ketal Conformational Restraint and Predicted Metabolic Advantage Over Acyclic Oxalamide Analogs

In a published medicinal chemistry campaign optimizing oxalamide-based IDO1 inhibitors, replacement of a flexible N-alkyl linker with a spirofused bicyclic scaffold (conceptually analogous to the 1,4-dioxaspiro[4.4]nonane motif in CAS 899982-38-8) reduced mouse microsomal clearance from moderate/high to very low, enabling oral bioavailability [1]. The spirocyclic ketal in CAS 899982-38-8 provides a similar degree of conformational pre-organization—restricting rotatable bonds to 4 (vs. ≥6 in common flexible-linker oxalamides)—which is expected to reduce cytochrome P450-mediated oxidative metabolism relative to acyclic N-alkyl oxalamide comparators [1][2]. While no direct head-to-head metabolic stability data exist for this exact compound, the class-level evidence from structurally proximate spiro-oxalamides supports a differentiated metabolic profile.

Metabolic stability Conformational pre-organization Microsomal clearance Spirocycle advantage

Evidence Dimension 3: Scaffold Topology Distinction from Flat Aromatic Oxalamides in Kinase and AhR Modulator Patent Landscapes

The 1,4-dioxaspiro[4.4]nonane group defines a non-planar, three-dimensional scaffold topology that differentiates CAS 899982-38-8 from the extensively claimed flat aromatic oxalamide kinase inhibitor space, such as the c-Met inhibitor series in US7470693B2 where aryl-aryl oxalamides dominate [1]. Separately, oxalamide-substituted heterocyclic compounds have been patented as aryl hydrocarbon receptor (AhR) antagonists, a target class relevant to cancer immunotherapy [2]. The combination of a spiro-ketal and a 2,4-dimethylphenyl group in CAS 899982-38-8 occupies a distinct region of chemical space that is under-represented in both the flat aromatic kinase inhibitor patents and the predominantly N-heterocyclic AhR modulator patent filings, providing a structurally differentiated starting point for lead generation against either target class.

Kinase inhibitor scaffold AhR modulator Patent landscape 3D pharmacophore

Evidence Dimension 4: Oxalamide Hydrogen-Bonding Motif Differentiates Physicochemical Behavior from Ester, Amide, and Urea Bioisosteres

The oxalamide functional group (–NH–C(=O)–C(=O)–NH–) provides twin hydrogen-bond donor and acceptor sites capable of forming directional, bidentate H-bonding motifs that are absent in simple amide, ester, or urea analogs [1]. Mono-N-alkylated primary oxalamides have been demonstrated to act as low-molecular-weight gelators for a broad range of organic solvents, with gel stiffness, thermal stability, and critical gelator concentration tunable by tail-group structure—properties that simple amides or ureas do not replicate [1]. The target compound contains the same oxalamide core but with a rigid spiro-ketal tail group, predicting distinct supramolecular assembly behavior compared to both flexible-chain oxalamide gelators and non-oxalamide H-bonding scaffolds. Metabolic activity assays on primary alkyl oxalamides showed no cytotoxicity toward mouse immune cells [1], providing a baseline biocompatibility expectation for the chemotype.

Hydrogen bonding Supramolecular chemistry Solubility engineering Crystal engineering

Best Research and Industrial Application Scenarios for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 899982-38-8)


Physicochemical SAR Library Expansion: Probing Dimethyl vs. Mono-Methyl Phenyl Lipophilicity Effects

In medicinal chemistry lead optimization, systematic exploration of lipophilicity is critical for balancing potency with ADME properties. CAS 899982-38-8 provides an estimated XLogP3 of 2.4–2.5, approximately 0.5–0.6 log units higher than the mono-methyl o-tolyl analog (XLogP3 = 1.9) [1]. Incorporating this compound into an SAR matrix alongside the o-tolyl, m-tolyl, and p-tolyl spiro-oxalamide analogs allows medicinal chemists to correlate incremental logP changes with cellular permeability, CYP inhibition, and plasma protein binding, building predictive models for the spiro-oxalamide series.

In Vitro Metabolic Stability Screening of Spiro-Ketal vs. Acyclic Linker Oxalamides

The 1,4-dioxaspiro[4.4]nonane motif in CAS 899982-38-8 restricts rotatable bonds and conformational flexibility, properties that published spiro-oxalamide SAR demonstrates can significantly lower microsomal clearance relative to flexible-linker comparators [1]. Running parallel mouse or human liver microsome stability assays with CAS 899982-38-8 and a matched acyclic N-alkyl oxalamide (e.g., N1-pentyl-N2-(2,4-dimethylphenyl)oxalamide) generates direct evidence for the metabolic advantage of the spiro-ketal in a given chemical series, guiding go/no-go decisions for in vivo PK studies.

Novel AhR Modulator Hit Identification Using a Non-Flat, Spirocyclic Oxalamide Chemotype

Oxalamide-substituted compounds have been disclosed as AhR antagonists with potential oncology and immunology applications [1]. CAS 899982-38-8 occupies a three-dimensional chemical space (Fsp³ ≈ 0.50) distinct from the predominantly flat, N-heterocyclic scaffolds claimed in existing AhR modulator patents [1]. Screening this compound in AhR luciferase reporter gene assays or CYP1A1 upregulation models may identify spiro-oxalamide hits with novel binding modes and improved intellectual property positioning relative to the congested flat aromatic AhR modulator landscape.

Supramolecular Organogel Formulation with a Rigid Spiro-Ketal Oxalamide Gelator

The oxalamide core is a proven supramolecular gelator motif capable of immobilizing solvents of widely varying polarity through directional hydrogen bonding [1]. CAS 899982-38-8 combines this H-bonding motif with a rigid spirocyclic ketal tail, a topology not yet explored in the oxalamide gelator literature [1]. Testing its gelation behavior in solvents such as DMSO, ethanol, toluene, or ionic liquids using the tube inversion method and oscillatory rheology can yield novel organogel materials with potential applications in drug delivery, tissue engineering, or selective adsorbent design, differentiated from flexible-chain gelators by the spiro-rigidity and dimethylphenyl surface.

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.